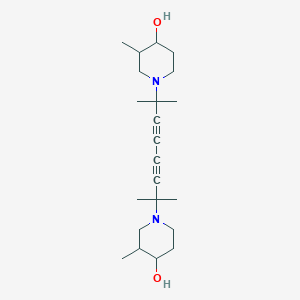
1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol)
Descripción general
Descripción
1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol), commonly known as DIBAL-H, is a reducing agent used in organic synthesis. It is a versatile and powerful reducing agent that is widely used in the pharmaceutical industry to synthesize various compounds. DIBAL-H is a colorless liquid that is highly reactive and must be handled with care.
Aplicaciones Científicas De Investigación
DIBAL-H has a wide range of applications in organic synthesis. It is commonly used as a reducing agent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. DIBAL-H is particularly useful in the reduction of esters, ketones, and nitriles to alcohols. It is also used in the reduction of carboxylic acids to aldehydes and alcohols.
Mecanismo De Acción
DIBAL-H is a powerful reducing agent that works by donating a hydride ion (H-) to the substrate. The hydride ion attacks the carbonyl carbon of the substrate, resulting in the formation of an alkoxide intermediate. The intermediate is then protonated by DIBAL-H to form the alcohol product. DIBAL-H is a selective reducing agent that only reduces carbonyl compounds and does not react with other functional groups.
Biochemical and Physiological Effects
DIBAL-H is not used in biochemical or physiological research, and there are no known biochemical or physiological effects of DIBAL-H.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBAL-H has several advantages that make it a useful reducing agent in organic synthesis. It is a powerful and selective reducing agent that can reduce a wide range of carbonyl compounds. DIBAL-H is also easy to handle and store, and it is relatively inexpensive compared to other reducing agents.
One limitation of DIBAL-H is that it is highly reactive and must be handled with care. It is also a flammable liquid and must be stored in a cool, dry place away from sources of ignition. DIBAL-H is also highly toxic and can cause severe burns if it comes into contact with the skin or eyes.
Direcciones Futuras
There are several future directions for the use of DIBAL-H in organic synthesis. One area of research is the development of new methods for the selective reduction of specific functional groups. Another area of research is the development of new catalysts for the reduction of carbonyl compounds. DIBAL-H is a versatile reducing agent that has many potential applications in organic synthesis, and future research will likely uncover new uses for this powerful reducing agent.
Conclusion
In conclusion, 1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol), commonly known as DIBAL-H, is a powerful reducing agent that is widely used in organic synthesis. It is a versatile reducing agent that can reduce a wide range of carbonyl compounds and has many potential applications in the pharmaceutical industry. DIBAL-H is a highly reactive and toxic chemical that must be handled with care, but its many advantages make it a valuable tool in organic synthesis. Future research will likely uncover new uses for this powerful reducing agent.
Propiedades
IUPAC Name |
1-[7-(4-hydroxy-3-methylpiperidin-1-yl)-2,7-dimethylocta-3,5-diyn-2-yl]-3-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-17-15-23(13-9-19(17)25)21(3,4)11-7-8-12-22(5,6)24-14-10-20(26)18(2)16-24/h17-20,25-26H,9-10,13-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZZDRLMJRGFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(C)(C)C#CC#CC(C)(C)N2CCC(C(C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4326055.png)
![methyl N-({[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}acetyl)phenylalaninate](/img/structure/B4326063.png)

![2'-(4-chlorophenyl)-5-methoxy-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326068.png)
![2'-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326082.png)

![4-amino-8-(5-bromo-2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326095.png)
![8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326112.png)
![9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326119.png)
![4-(5-fluoro-1-methyl-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4326131.png)


![4-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326149.png)
![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326153.png)